molecular formula C17H15FN2O B3027690 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine CAS No. 1354653-91-0

4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine

Cat. No. B3027690
CAS RN: 1354653-91-0
M. Wt: 282.31 g/mol
InChI Key: ZGJOXECWZKCGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine consists of a quinoline ring attached to a benzenamine group via a fluoroethoxy linker. The exact 3D structure and conformation would require more detailed analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Mechanism of Action

4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, also known as THK-523, is a selective Tau ligand. It selectively binds to neurofibrillary tangles and neuropils, structures that are commonly found in the brains of individuals with Alzheimer’s disease.

Safety and Hazards

The specific safety and hazard information for 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine is not provided in the search results. It is recommended to handle this compound with appropriate safety measures, as with any chemical compound .

properties

IUPAC Name

4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJOXECWZKCGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine
Reactant of Route 2
4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine
Reactant of Route 3
Reactant of Route 3
4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine
Reactant of Route 4
Reactant of Route 4
4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine
Reactant of Route 5
4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine
Reactant of Route 6
4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.